molecular formula C15H18FNO5S B3006121 4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid CAS No. 2249690-35-3

4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid

Cat. No. B3006121
CAS RN: 2249690-35-3
M. Wt: 343.37
InChI Key: XEHCDFVANYBSJI-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups. It contains a 4-fluorophenyl group, which is a phenyl ring with a fluorine atom at the 4th position. It also has an ethenyl group (also known as a vinyl group), which is a type of hydrocarbon with a carbon-carbon double bond. The sulfonylamino group is a sulfur-containing group that is often found in various drugs and other bioactive molecules. The oxane ring is a six-membered ring containing one oxygen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the double bond in the ethenyl group could introduce some geometric isomerism (cis/trans or E/Z isomerism). The sulfonylamino group could form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonylamino group could make it more polar and potentially increase its solubility in water. The fluorophenyl group could potentially increase its lipophilicity, which could affect its distribution in the body if it’s a drug .

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it’s a drug or bioactive molecule, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it’s a drug, future research could focus on optimizing its pharmacological properties or investigating its mechanism of action. If it’s a material or a chemical reagent, future research could focus on improving its synthesis or finding new applications .

properties

IUPAC Name

4-[[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S/c16-13-3-1-12(2-4-13)5-10-23(20,21)17-11-15(14(18)19)6-8-22-9-7-15/h1-5,10,17H,6-9,11H2,(H,18,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHCDFVANYBSJI-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C=CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNS(=O)(=O)/C=C/C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid

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